molecular formula C9H7N3O3 B8738103 2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid

2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B8738103
M. Wt: 205.17 g/mol
InChI Key: BUOMMJJFXPUVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 2, a furan ring at position 6, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with furfural in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, followed by purification steps like recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the amino, furan, and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c10-9-11-5(7-2-1-3-15-7)4-6(12-9)8(13)14/h1-4H,(H,13,14)(H2,10,11,12)

InChI Key

BUOMMJJFXPUVGP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-amino-6-(2-furyl)pyrimidine-4-carbonitrile (7.06 g, 37.9 mmol) in water (30 mL) was treated carefully with concentrated sulfuric acid (30 mL), stirred at 100° C. for 2 h, allowed to cool to room temperature and poured onto a mixture of ice (150 g) and water (150 mL). After standing for 1 h the crude product was filtered off, washed with water and MeCN, and dried in air to give the title compound (7.02 g, 90%) as a brown solid; NMR δH (400 MHz, DMSO) 6.71 (1H, dd, J 1.6, 3.6 Hz), 7.04 (2H, br s), 7.30 (1H, d, J 3.6 Hz), 7.36 (1H, s) and 7.94 (1H, d, J 1.2 Hz); Anal. Calc for C9H7N3O3.1.6H2O: C, 46.20; H, 4.39; N, 17.96. Found: C, 46.22; H, 4.22; N, 17.82.
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
90%

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